Physical and chemical properties of Laninamivir Octanoate-d3
Physical and chemical properties of Laninamivir Octanoate-d3
An In-Depth Technical Guide to the Physical and Chemical Properties of Laninamivir Octanoate-d3
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Laninamivir Octanoate-d3, a critical tool in the development and analysis of the long-acting anti-influenza agent, Laninamivir Octanoate. Designed for researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), this guide synthesizes fundamental physicochemical data with practical applications, focusing on the causality behind its design and use.
Introduction: The Strategic Role of Deuteration
Laninamivir octanoate is a potent, long-acting neuraminidase inhibitor, administered as an inhaled prodrug for the treatment and prophylaxis of influenza A and B viruses.[1][2] The octanoate ester moiety enhances its lipophilicity, contributing to a prolonged residence time in the respiratory tract.[3][4] In the body, it is hydrolyzed to its active metabolite, laninamivir, which exerts the therapeutic effect by preventing the release of new viral particles from infected cells.[5][6]
The subject of this guide, Laninamivir Octanoate-d3, is the deuterated analogue of this prodrug.[7] Its primary and indispensable role is not as a therapeutic agent itself, but as a high-fidelity internal standard for quantitative bioanalysis.[1] The incorporation of three deuterium atoms provides a mass shift detectable by mass spectrometry, without significantly altering the molecule's chemical behavior. This characteristic is paramount for accurately measuring the concentration of the parent drug in complex biological matrices during pharmacokinetic and drug metabolism studies.
Core Physicochemical Properties
The fundamental properties of Laninamivir Octanoate-d3 are summarized below. These data are essential for its handling, storage, and application in analytical method development.
| Property | Value | Source(s) |
| Chemical Name | (4S,5R,6R)-5-Acetamido-4-guanidino-6-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3 | [7][8][9] |
| Synonyms | CS 8958-d3 | [7][8] |
| CAS Number | 203120-17-6 | [7][9] |
| Molecular Formula | C₂₁H₃₃D₃N₄O₈ | [8][9][10] |
| Molecular Weight | 475.55 g/mol | [8][9][10] |
| Appearance | Solid | [11] |
| Storage Conditions | Powder: -20°C; In Solvent: -80°C; Recommended: 2-8°C Refrigerator | [7][11] |
| Primary Application | Isotope-labeled internal standard for Laninamivir Octanoate quantification | [7] |
The structural integrity and isotopic purity of Laninamivir Octanoate-d3 are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring its suitability as an analytical standard.[3][12]
Chemical Behavior: The Prodrug Conversion Pathway
Laninamivir octanoate is biologically inactive and requires metabolic conversion to its active form, laninamivir.[4] This bioactivation is a critical step for its therapeutic efficacy.
Mechanism of Hydrolysis
The conversion is an enzymatic hydrolysis reaction that cleaves the octanoyl ester bond, releasing the active drug, laninamivir.[5] This process occurs predominantly in the lungs, the target site of action, by enzymes such as esterase D (S-formylglutathione hydrolase) and acyl-protein thioesterase 1.[5] The slow, sustained hydrolysis in the respiratory tissues is a key factor in the drug's long-acting profile.[5] When dissolved in aqueous solutions, the parent compound, Laninamivir Octanoate, can exist as an equilibrium mixture of two acyl isomers (major and minor forms).[5]
Caption: Bioactivation pathway of Laninamivir Octanoate to its active form.
Application in Quantitative Bioanalysis
The quintessential role of Laninamivir Octanoate-d3 is to serve as an ideal internal standard (IS) for chromatographic assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
The Principle of Stable Isotope Dilution
An ideal internal standard is a compound that behaves identically to the analyte of interest (the "analyte" being Laninamivir Octanoate) during sample preparation, chromatography, and ionization, but is distinguishable by the detector. Deuteration achieves this perfectly.
-
Chemical Equivalence: The deuterium atoms do not significantly alter the polarity, solubility, or reactivity of the molecule. Therefore, Laninamivir Octanoate-d3 experiences the same extraction efficiency, chromatographic retention time, and ionization response as the non-labeled drug.
-
Mass Distinction: The +3 Dalton mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently and simultaneously.
This methodology, known as stable isotope dilution analysis, corrects for sample loss during processing and variations in instrument response, leading to highly accurate and precise quantification.
Experimental Workflow: Pharmacokinetic Analysis
Below is a generalized protocol for the quantification of Laninamivir Octanoate in a biological sample, such as plasma.
-
Sample Preparation:
-
A known, fixed amount of Laninamivir Octanoate-d3 (the internal standard) is spiked into all unknown plasma samples, calibration standards, and quality control samples.
-
-
Extraction:
-
The drug and internal standard are extracted from the plasma matrix. This is typically achieved through protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering biological components.
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate Laninamivir Octanoate from other metabolites and matrix components based on its hydrophobicity. The analyte and the internal standard will co-elute (exit the column at the same time).
-
-
Mass Spectrometric Detection:
-
The column eluent is directed into a tandem mass spectrometer (MS/MS).
-
The instrument is set to monitor specific mass transitions for both the analyte (Laninamivir Octanoate) and the internal standard (Laninamivir Octanoate-d3).
-
-
Quantification:
-
The concentration of Laninamivir Octanoate in the original sample is calculated based on the ratio of the analyte's peak area to the internal standard's peak area, by referencing a calibration curve.
-
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Synthesis and Characterization Overview
Synthesis Routes
The synthesis of Laninamivir Octanoate is a complex, multi-step process. Published methods often start from precursors such as N-acetylneuraminic acid or zanamivir.[4][13] Key steps can include:
-
Protection of reactive functional groups (hydroxyls, amines, carboxylic acids).
-
Introduction of the 7-methoxy group.
-
Formation of the guanidino group.
-
Selective acylation of the primary hydroxyl group with octanoyl chloride to form the ester prodrug.[4]
-
Final deprotection steps to yield the target molecule.
The synthesis of the deuterated analogue would follow a similar pathway, incorporating a deuterium-labeled reagent (e.g., MeI-d3 for the methoxy group) at the appropriate step.
Analytical Characterization
The identity, purity, and isotopic enrichment of Laninamivir Octanoate-d3 are rigorously established using a suite of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound by separating it from any impurities or starting materials.[12][14]
-
Mass Spectrometry (MS): Confirms the molecular weight, verifying the successful synthesis and the incorporation of the three deuterium atoms.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation of the molecule and can be used to determine the specific position of the deuterium labels.[3][12]
Conclusion
Laninamivir Octanoate-d3 is a sophisticated and essential analytical tool, not a therapeutic agent. Its value lies in its near-identical physicochemical properties to the parent drug, combined with a distinct mass signature from isotopic labeling. This allows it to function as the "gold standard" internal standard in stable isotope dilution assays, enabling the accurate and reliable quantification of Laninamivir Octanoate in complex biological systems. Such precision is fundamental to the successful clinical development, regulatory approval, and therapeutic monitoring of this important anti-influenza agent.
References
-
Vavricka, C. J., Li, Q., Wu, Y., Qi, J., Wang, M., Liu, Y., Gao, F., Liu, J., Feng, E., He, J., Wang, J., Liu, H., Jiang, H., & Gao, G. F. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PLOS Pathogens. Available at: [Link]
-
Vavricka, C. J., Li, Q., Wu, Y., Qi, J., Wang, M., Liu, Y., Gao, F., Liu, J., Feng, E., He, J., Wang, J., Liu, H., Jiang, H., & Gao, G. F. (2011). Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition. PMC. Available at: [Link]
-
Vavricka, C. J., et al. (2011). Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition. PubMed. Available at: [Link]
-
Chemical structures of laninamivir octanoate (LO) and its active... - ResearchGate. ResearchGate. Available at: [Link]
-
Laninamivir Octanoate. Drugs of the Future. Available at: [Link]
-
Laninamivir octanoate monohydrate | C21H38N4O9 | CID 46919879 - PubChem. PubChem. Available at: [Link]
-
Laninamivir Octanoate-d3 : CAS No.203120-17-6 - Omsynth Lifesciences. Omsynth Lifesciences. Available at: [Link]
-
Toyama, K., Furuie, H., & Ishizuka, H. (2017). Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
CAS No : 203120-17-6| Chemical Name : Laninamivir Octanoate-d3 | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Tetali, R. R., et al. (2024). A Comprehensive Review of Anti-Influenza Therapeutics. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
-
Fernández-Billón, M., et al. (2016). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. Available at: [Link]
-
laninamivir and its Impurities - Pharmaffiliates. Pharmaffiliates. Available at: [Link]
- Laninamivir octanoate preparation method - Google Patents. Google Patents.
-
Report on the Deliberation Results May 8, 2019 Pharmaceutical Evaluation Division, Pharmaceutical Safety and Environmental Health - PMDA. PMDA. Available at: [Link]
-
Synthesis and characterization of 4(R)‐epimer impurities of zanamivir and laninamivir octanoate | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. pmda.go.jp [pmda.go.jp]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Laninamivir Octanoate-d3 | CymitQuimica [cymitquimica.com]
- 9. omsynth.com [omsynth.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Laninamivir octanoate | 203120-46-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103435582A - Laninamivir octanoate preparation method - Google Patents [patents.google.com]
- 14. jopir.in [jopir.in]
